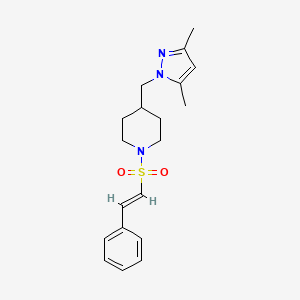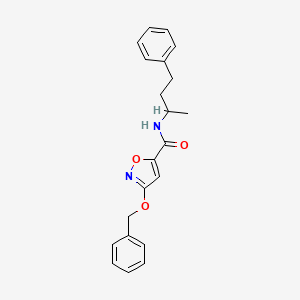
(E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of styrylsulfonyl-containing molecules, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
One significant area of research involving compounds similar to (E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine focuses on enzyme inhibition, particularly Cytochrome P450 (CYP) enzymes. These enzymes are crucial in drug metabolism, impacting the pharmacokinetics of various drugs. Chemical inhibitors of CYP isoforms, including compounds structurally related to the one , have been evaluated for their selectivity and potency in inhibiting specific CYP isoforms. This research is vital for predicting drug-drug interactions and optimizing drug therapy (Khojasteh et al., 2011).
Chemical Synthesis and Catalysis
Another research domain pertains to the synthesis of complex molecules and pharmaceuticals. The chemical structure of (E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine suggests its potential utility in the synthesis of hybrid catalysts. These catalysts can be employed in synthesizing structurally diverse medicinal compounds, including pyranopyrimidine scaffolds, which are precursors for pharmaceuticals with a range of therapeutic applications. The use of hybrid catalysts highlights the compound's role in innovative synthetic methodologies that could lead to new drug molecules (Parmar et al., 2023).
Pharmaceutical Impurities and Synthesis
Research also delves into the synthesis of omeprazole and related proton pump inhibitors, where compounds with structural similarities to (E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine play a role. These studies aim to understand the formation of pharmaceutical impurities and develop novel synthesis methods that minimize these impurities, thereby improving drug purity and efficacy (Saini et al., 2019).
Drug Discovery and Medicinal Chemistry
The pyrazolopyrimidine core, akin to the structural motif of (E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine, is a notable structure in medicinal chemistry. It serves as a key precursor in developing drug-like candidates with a broad range of medicinal properties, such as anticancer and CNS agents. This underscores the compound's relevance in the discovery and development of new therapeutics, highlighting its potential as a building block in medicinal chemistry (Cherukupalli et al., 2017).
properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-16-14-17(2)22(20-16)15-19-8-11-21(12-9-19)25(23,24)13-10-18-6-4-3-5-7-18/h3-7,10,13-14,19H,8-9,11-12,15H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTJUHBTKZKVPB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)
![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)








![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886090.png)
![N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2886091.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate](/img/structure/B2886092.png)
